molecular formula C11H8N6O2S B2877595 N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine CAS No. 339029-13-9

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine

Cat. No.: B2877595
CAS No.: 339029-13-9
M. Wt: 288.29
InChI Key: FOBJMMRTOOIGMU-UHFFFAOYSA-N
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Description

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine is a heterocyclic compound that features a thiazolopyrimidine core. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic electronics. The presence of the nitrophenyl group and the thiazolopyrimidine structure contributes to its unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrophenylthiourea with α-haloketones, followed by cyclization to form the thiazolopyrimidine core . The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like acetonitrile .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the use of automated systems for reagent addition and temperature control can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted thiazolopyrimidine derivatives.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N2-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine is unique due to its combination of the thiazole and pyrimidine rings, along with the nitrophenyl group. This unique structure imparts specific electronic and steric properties, making it suitable for a wide range of applications in different fields.

Properties

IUPAC Name

2-N-(4-nitrophenyl)-[1,3]thiazolo[5,4-d]pyrimidine-2,7-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N6O2S/c12-9-8-10(14-5-13-9)20-11(16-8)15-6-1-3-7(4-2-6)17(18)19/h1-5H,(H,15,16)(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOBJMMRTOOIGMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC2=NC3=C(N=CN=C3S2)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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